Clarithromycin is a semi-synthetic macrolide antibiotic derived from erythromycin A. [] It is primarily used to treat bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Mycobacterium avium complex (MAC) infections. Clarithromycin, like many pharmaceutical compounds, can contain impurities arising from the manufacturing process and degradation. These impurities can be classified into organic impurities, inorganic impurities, and residual solvents. While "Clarithromycin Impurity M" is not specifically identified in the provided literature, several studies discuss the presence of various known and unknown impurities in clarithromycin bulk samples. [, ] These impurities are typically controlled within acceptable limits to ensure drug safety and efficacy.
Clarithromycin Impurity M, also known as 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, is a significant impurity associated with the antibiotic clarithromycin. This compound is classified under pharmaceutical impurities and is recognized by its Chemical Abstracts Service number 127182-43-8. Clarithromycin itself is a macrolide antibiotic used to treat various bacterial infections, and the presence of impurities like Clarithromycin Impurity M can affect the efficacy and safety of the final pharmaceutical product.
Clarithromycin Impurity M is derived from the synthesis processes involving erythromycin A, where it is formed as an unintended byproduct during chemical reactions. Its classification as an impurity highlights its role in pharmaceutical formulations, where maintaining purity is critical for therapeutic effectiveness. The impurity's molecular formula is with a molecular weight of 748.94 g/mol .
The synthesis of Clarithromycin Impurity M typically involves the treatment of erythromycin A with hydroxylamine in an acidic medium, leading to the formation of the oxime derivative. This reaction can be optimized by controlling pH levels and reaction conditions to minimize unwanted byproducts. For instance, using sodium bicarbonate to maintain a pH around 7-8 has been shown to enhance yield and purity during synthesis .
This process allows for scalable production while ensuring that the undesired (Z)-isomer impurities are kept below acceptable levels .
The molecular structure of Clarithromycin Impurity M features a complex arrangement typical of macrolide antibiotics, characterized by a large lactone ring and multiple hydroxyl groups. The specific stereochemistry of this compound plays a crucial role in its biological activity and interaction with other molecules.
This structural complexity contributes to its behavior in biochemical reactions and its interactions within biological systems .
Clarithromycin Impurity M can undergo various chemical reactions, including:
These reactions are essential for understanding the compound's stability and potential transformations during storage or formulation processes .
The mechanism of action for Clarithromycin Impurity M primarily involves its role as a byproduct during the synthesis of clarithromycin. It interacts with various cellular proteins and enzymes, potentially influencing cellular signaling pathways. Although it is not an active therapeutic agent, its presence can affect the pharmacodynamics of clarithromycin formulations, particularly in how they are metabolized within the body .
These properties are vital for determining how Clarithromycin Impurity M behaves in pharmaceutical formulations and its impact on drug stability .
While Clarithromycin Impurity M itself does not serve as an active pharmaceutical ingredient, it plays an essential role in quality control within pharmaceutical manufacturing processes. Understanding its formation and behavior helps ensure that clarithromycin products meet regulatory standards for purity and efficacy. Additionally, studies on this impurity contribute to broader research on macrolide antibiotics, their mechanisms, and their interactions within biological systems .
Clarithromycin is a semi-synthetic 14-membered ring macrolide antibiotic derived from erythromycin, first introduced in clinical practice in 1952. It inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation through suppression of peptidyl transferase activity and amino acid translocation. This mechanism confers bacteriostatic activity against pathogens including Streptococcus pneumoniae, Haemophilus influenzae, Mycoplasma pneumoniae, and Helicobacter pylori. The core structure consists of a lactone ring attached to deoxy sugars (desosamine and cladinose), with methylation at the 6-hydroxy position enhancing acid stability and bioavailability compared to erythromycin. Its molecular formula is C38H69NO13, with a molecular weight of 747.95 g/mol [2] [8].
Impurity profiling is critical for ensuring drug safety, efficacy, and regulatory compliance. In clarithromycin, impurities arise from synthesis intermediates, degradation products, or residual solvents, potentially altering pharmacological activity or introducing toxicity. The U.S. Pharmacopeia (USP) and European Pharmacopoeia (EP) enforce strict thresholds (typically 0.1–0.5%) for unidentified impurities. Advanced analytical techniques like high-performance liquid chromatography (HPLC) with ultraviolet detection enable precise quantification at trace levels [1].
Table 1: Key Drivers for Impurity Profiling of Clarithromycin
Driver | Impact | Analytical Approach | |
---|---|---|---|
Patient Safety | Prevents toxic or allergenic effects from impurity-related reactions | HPLC-MS, toxicity assays | |
Manufacturing Control | Identifies process inefficiencies (e.g., incomplete reactions, suboptimal purification) | In-process testing, reaction monitoring | |
Regulatory Compliance | Meets ICH Q3A/B guidelines for qualification, identification, and reporting thresholds | Pharmacopeial methods (USP/EP) | |
Environmental Impact | Monitors ecosystem risks; clarithromycin detected in wastewater (up to 8.14 mg/L) affects microbial flora | Bioremediation studies, LC-MS/MS | [3] [9] |
Environmental concerns further underscore profiling necessity. Clarithromycin residues in wastewater (concentrations up to 536 ng/L in effluents) adsorb to activated sludge (>75% adsorption rate), accumulating in waste-activated sludge (WAS) at levels ≤67 mg/kg dry weight. This poses risks to anaerobic digestion efficiency and may promote antibiotic resistance genes (ARGs) [3] [9].
Clarithromycin impurities are categorized by origin, reflecting distinct control strategies:
Table 2: Classification of Major Clarithromycin Impurities
Impurity | CAS Number | Type | Molecular Formula | Molecular Weight (g/mol) | |
---|---|---|---|---|---|
Impurity M | 127182-43-8 | Process-Related | C37H68N2O13 | 748.94 | [5] [6] |
Impurity D | 101666-68-6 | Process-Related | C37H67NO13 | 733.93 | [5] |
Impurity K | 127157-35-1 | Degradation | C30H51NO8 | 553.73 | [5] |
Impurity E | 81103-14-2 | Process-Related | C39H71NO13 | 761.98 | [5] |
N-Demethyl Erythromycin A | 992-62-1 | Starting Material Residual | C36H65NO13 | 719.90 | [5] |
Impurity M (3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime, CAS 127182-43-8) is structurally characterized by:
Table 3: Chemical Properties of Clarithromycin Impurity M
Property | Value | |
---|---|---|
IUPAC Name | (3R,4S,5S,6R,7R,9R,11S,12R,13S,14R,E)-14-Ethyl-12,13-dihydroxy-4-(((2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-6-(((2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)tetrahydro-2H-pyran-2-yl)oxy)-10-(hydroxyimino)-7-methoxy-3,5,7,9,11,13-hexamethyloxacyclotetradecan-2-one | [10] |
Synonym | N-Desmethyl Clarithromycin; 3″-N-Demethyl-6-O-methylerythromycin A (E)-9-oxime | [6] |
Molecular Formula | C37H68N2O13 | |
Molecular Weight | 748.94 g/mol | |
Storage Conditions | 2–8°C (ambient shipping) | [6] [7] |
Regulatory Status | Pharmacopeial secondary standard (USP/EP/BP) with ISO 17025/17034 certification | [7] |
The structural distinction from clarithromycin lies in the absence of a methyl group on the desosamine nitrogen, reducing molecular weight by 14 Da. This modification may alter ribosomal binding affinity, though biological activity data remains limited in public literature [5] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7